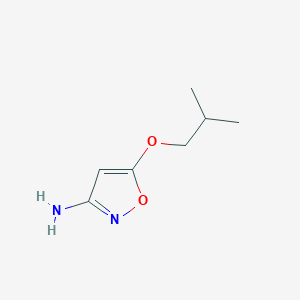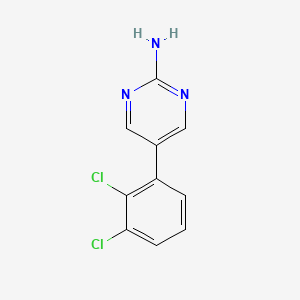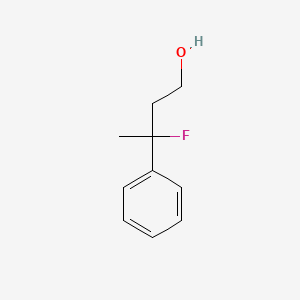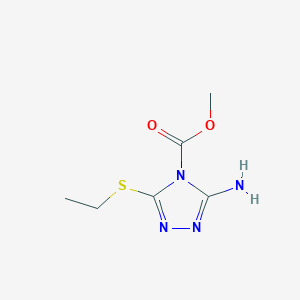
5-Isobutoxyisoxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isobutoxyisoxazol-3-amine is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutoxyisoxazol-3-amine typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of terminal alkynes with n-butyllithium, followed by the addition of an aldehyde, molecular iodine, and hydroxylamine . Another approach involves the use of Cu(I) or Ru(II) catalysts for the (3+2) cycloaddition reaction .
Industrial Production Methods: Industrial production methods for isoxazole derivatives often focus on optimizing yield and reducing costs. Metal-free synthetic routes are gaining popularity due to their eco-friendly nature and reduced toxicity . These methods often employ readily available starting materials and mild reaction conditions to produce high yields of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 5-Isobutoxyisoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Substitution reactions often involve the replacement of the isobutoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tert-butyl nitrite and isoamyl nitrite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions may involve reagents like sodium azide or various alkyl halides.
Major Products: The major products formed from these reactions include substituted isoxazoles, oximes, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Isobutoxyisoxazol-3-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Isobutoxyisoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Isoxazole: The parent compound of 5-Isobutoxyisoxazol-3-amine, known for its wide range of biological activities.
Thiazole: A sulfur-containing analog with distinct biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutoxy group enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development .
Propiedades
Fórmula molecular |
C7H12N2O2 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
5-(2-methylpropoxy)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C7H12N2O2/c1-5(2)4-10-7-3-6(8)9-11-7/h3,5H,4H2,1-2H3,(H2,8,9) |
Clave InChI |
PJNRMTLUIGHWLX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC(=NO1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13107460.png)
![2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide](/img/structure/B13107462.png)



![2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)



![methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13107514.png)



